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Compound of Interest

Compound Name: DOPE-mPEG (MW 5000)

Cat. No.: B15546974 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of 1,2-dioleoyl-sn-

glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-5000] (DOPE-mPEG 5000)

in the development of targeted nanomedicines for cancer therapy. Detailed protocols for the

preparation and characterization of DOPE-mPEG 5000-containing nanoparticles are also

included.

Introduction
DOPE-mPEG 5000 is a phospholipid-polyethylene glycol conjugate that is widely utilized in the

formulation of liposomes and other nanoparticles for drug delivery.[1] The DOPE component

serves as a lipid anchor, embedding the molecule within the nanoparticle's lipid bilayer, while

the hydrophilic mPEG 5000 chain extends from the nanoparticle surface. This PEGylated

"stealth" coating provides several key advantages in the context of cancer therapy:

Prolonged Circulation Half-Life: The PEG layer sterically hinders the adsorption of opsonin

proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system

(MPS). This results in a longer circulation time, allowing for greater accumulation of the

nanoparticles in tumor tissues.
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Enhanced Permeability and Retention (EPR) Effect: The prolonged circulation and small size

of the nanoparticles (typically < 200 nm) facilitate their passive accumulation in solid tumors

through the leaky vasculature and impaired lymphatic drainage characteristic of the tumor

microenvironment.

Reduced Immunogenicity: The PEG coating can reduce the immunogenicity of the

nanocarrier, minimizing the risk of adverse immune reactions.

Platform for Active Targeting: The distal end of the PEG chain can be functionalized with

various targeting ligands, such as antibodies, peptides, or small molecules, to enable active

targeting of cancer cells that overexpress specific receptors.[2]

These properties make DOPE-mPEG 5000 a critical component in the design of sophisticated

drug delivery systems for a variety of anticancer agents, including chemotherapeutics like

paclitaxel and doxorubicin.

Applications in Targeted Cancer Therapy
DOPE-mPEG 5000-formulated nanoparticles can be employed in both passive and active

targeting strategies for cancer therapy.

Passive Targeting via the EPR Effect
The primary mechanism for tumor accumulation of nanoparticles formulated with DOPE-mPEG

5000 is the EPR effect. The leaky blood vessels in tumors, with pore sizes ranging from 100 to

800 nm, allow for the extravasation of nanoparticles into the tumor interstitium.[3] The poor

lymphatic drainage in tumors further contributes to their retention. This passive targeting

strategy is applicable to a broad range of solid tumors.

Active Targeting of Cancer Cells
To enhance specificity and cellular uptake, DOPE-mPEG 5000 can be functionalized with

targeting ligands that bind to receptors overexpressed on the surface of cancer cells.[4] This

approach, known as active targeting, can lead to increased intracellular drug concentrations

and improved therapeutic efficacy.[5]

Commonly Targeted Receptors and Corresponding Ligands:
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Target Receptor Ligand Example Cancer Types

Epidermal Growth Factor

Receptor (EGFR)
Cetuximab, Heptapeptide

Breast, Ovarian, Lung

Cancer[6]

Human Epidermal Growth

Factor Receptor 2 (HER2)
Trastuzumab Breast Cancer[7]

Transferrin Receptor Transferrin Various Cancers[8]

Folate Receptor Folic Acid Ovarian, Lung Cancer

Integrins (e.g., αvβ3) RGD Peptide Melanoma, Glioblastoma

Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing PEGylated

nanoparticles for cancer drug delivery. It is important to note that direct comparisons should be

made with caution, as formulations and experimental conditions vary between studies.

Table 1: Physicochemical Properties of PEGylated
Nanoparticles
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Formulation
Component
s
(Excluding
Drug)

Drug
Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Reference

DPPC,

Cholesterol,

DSPE-

PEG2000

Paclitaxel 137.93 ± 1.22 - - [9]

PLGA,

Poloxamer

407, SLS

Paclitaxel
180 ± 1.22 to

408 ± 11.27
- - [7]

Eudragit

RLPO
Paclitaxel 124 to 204 < 0.5 - [10]

PLGA-TPGS Doxorubicin - - - [11]

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPE-PEG2000: 1,2-distearoyl-sn-

glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; PLGA: Poly(lactic-co-

glycolic acid); SLS: Sodium lauryl sulfate; TPGS: D-α-tocopheryl polyethylene glycol 1000

succinate.

Table 2: Drug Loading and Encapsulation Efficiency

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6986409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8964068/
https://ijpsdronline.com/index.php/journal/article/download/4331/894
https://www.mdpi.com/1999-4923/14/11/2394
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15546974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation
Components

Drug
Drug Loading
(%)

Encapsulation
Efficiency (%)

Reference

DPPC,

Cholesterol,

DSPE-PEG2000

Paclitaxel - 88.07 ± 1.25 [9]

Eudragit RLPO Paclitaxel - 57.51 to 86.12 [10]

PLGA,

Poloxamer 407,

SLS

Paclitaxel - - [7]

Weak Acid Drug

Derivatives in

Liposomes

Cabazitaxel - 80 - 96 [12]

Table 3: In Vivo Tumor Growth Inhibition
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Nanoparticle
Formulation

Drug Cancer Model
Tumor Growth
Inhibition

Reference

PEGylated BTM

NPs
Paclitaxel

NCI/ADR-RES

xenograft

Marked

anticancer effect,

tumor volume

remained stable

[13]

DOX-HA-

SPIONs
Doxorubicin

SKOV-3 ovarian

tumor xenograft

Significant

reduction in

tumor growth,

delayed

development,

and extended

survival

[14]

PIHCA-Dox Doxorubicin

X/myc transgenic

murine model of

HCC

Significantly

enhanced

antitumor

efficacy

compared to free

doxorubicin

[15]

Doxorubicin-

PLGA conjugates
Doxorubicin HepG2 cell line

Increased uptake

and controlled

release

[16]

BTM NPs: Brij 78, Tween 80, and monoolein nanoparticles; DOX-HA-SPIONs: Doxorubicin-

hyaluronan-superparamagnetic iron oxide nanoparticles; PIHCA-Dox: Doxorubicin-loaded

polyisohexylcyanoacrylate nanoparticles; HCC: Hepatocellular carcinoma.

Experimental Protocols
Protocol 1: Preparation of DOPE-mPEG 5000 Liposomes
by Thin-Film Hydration and Extrusion
This protocol describes a common method for preparing unilamellar liposomes of a defined

size.[17][18][19]
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Materials:

Primary phospholipid (e.g., DOPC or DPPC)

Cholesterol

DOPE-mPEG 5000

Chloroform

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Round-bottom flask

Rotary evaporator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

Lipid Film Formation:

Dissolve the desired lipids (e.g., DOPC, cholesterol, and DOPE-mPEG 5000 in a molar

ratio of 55:40:5) in chloroform in a round-bottom flask. The total lipid concentration will

depend on the desired final concentration of the liposome suspension.

Attach the flask to a rotary evaporator.

Evaporate the chloroform under reduced pressure at a temperature above the phase

transition temperature (Tc) of the lipids (e.g., 40-50°C). Rotate the flask to ensure the

formation of a thin, uniform lipid film on the inner surface.

Continue to dry the film under high vacuum for at least 2 hours to remove any residual

solvent.

Hydration:
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Add the hydration buffer, pre-warmed to a temperature above the Tc of the lipids, to the

flask containing the lipid film.

Agitate the flask by gentle rotation or vortexing to hydrate the lipid film and form

multilamellar vesicles (MLVs). This process may take 30-60 minutes.

Extrusion:

Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

Transfer the MLV suspension to the extruder.

Force the suspension through the membrane multiple times (typically 10-20 passes) to

form small unilamellar vesicles (SUVs) with a uniform size distribution.

Characterization:

Determine the particle size, PDI, and zeta potential of the liposomes using dynamic light

scattering (DLS).[7][20]

Visualize the liposome morphology using transmission electron microscopy (TEM).

Protocol 2: Drug Loading into Liposomes
Passive Loading (for hydrophobic drugs like paclitaxel):

Incorporate the hydrophobic drug into the lipid mixture during the lipid film formation step

(Protocol 1, step 1). The drug will be entrapped within the lipid bilayer of the liposomes upon

hydration.

Active (Remote) Loading (for amphipathic weak bases like doxorubicin):

This method utilizes a transmembrane pH or ion gradient to drive the drug into the aqueous

core of the liposomes.[21][22][23]

Prepare Liposomes with a Transmembrane Gradient:
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Prepare liposomes as described in Protocol 1, but use a hydration buffer that will establish

the gradient. For a pH gradient, a low pH buffer (e.g., citrate buffer, pH 4.0) can be used

for hydration.

After extrusion, exchange the external buffer with a physiological pH buffer (e.g., PBS, pH

7.4) using dialysis or size exclusion chromatography. This creates a pH gradient with a

lower internal pH.

Drug Incubation:

Add the doxorubicin solution to the liposome suspension.

Incubate the mixture at a temperature above the lipid Tc (e.g., 60°C) for a specific time

(e.g., 30-60 minutes) to allow the uncharged doxorubicin to cross the lipid bilayer and

become protonated and trapped in the acidic core.

Removal of Unencapsulated Drug:

Remove the free, unencapsulated drug by dialysis or size exclusion chromatography.

Quantification of Encapsulation Efficiency:

Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).

Quantify the amount of encapsulated drug using a suitable analytical method, such as UV-

Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of

drug used) x 100%.
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Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.
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Caption: Vascular Endothelial Growth Factor (VEGF) signaling pathway.
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Caption: Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway.
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Caption: Experimental workflow for developing nanoparticle-based cancer therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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